(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H16FN3O2S and a molecular weight of 273.33 g/mol . This compound features a piperidine ring substituted with a methanamine group and a fluoropyridinylsulfonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Fluoropyridinylsulfonyl Intermediate: The initial step involves the sulfonylation of 5-fluoropyridine to form the 5-fluoropyridin-3-ylsulfonyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidinylsulfonyl derivative.
Methanamine Substitution: Finally, the piperidinylsulfonyl derivative undergoes a substitution reaction with methanamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular processes.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and disease detection.
Industry:
Material Science: The compound is explored for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridinylsulfonyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, its interaction with receptors can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)methanamine: Another structural isomer with the methanamine group at a different position on the piperidine ring.
Uniqueness:
Binding Affinity: The specific substitution pattern in (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine enhances its binding affinity to certain molecular targets compared to its isomers.
Properties
IUPAC Name |
[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c12-10-4-11(7-14-6-10)18(16,17)15-3-1-2-9(5-13)8-15/h4,6-7,9H,1-3,5,8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKHJKXPMSLJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.